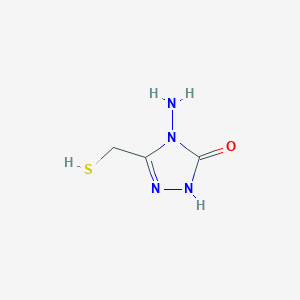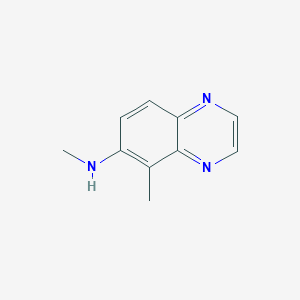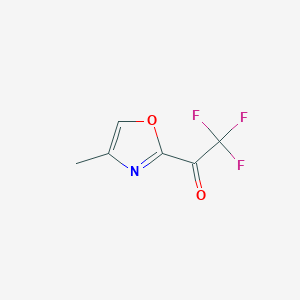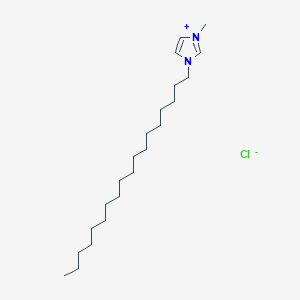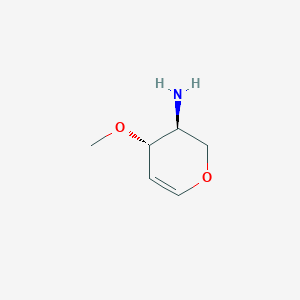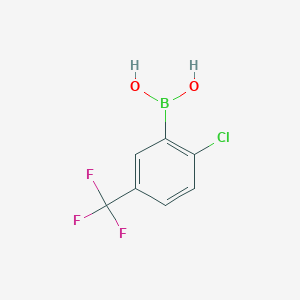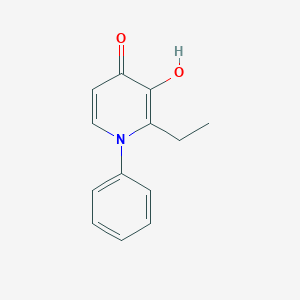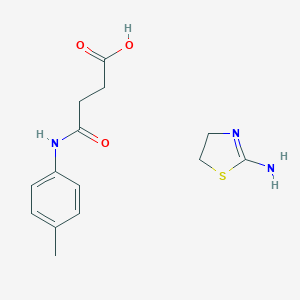
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a thiazolyl hydrazone and is synthesized through a simple reaction between butanoic acid and 4,5-dihydro-2-thiazolamine.
作用機序
The mechanism of action of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation.
生化学的および生理学的効果
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of inflammation. Physiologically, this compound has been found to reduce inflammation and inhibit the growth of cancer cells in animal models.
実験室実験の利点と制限
The advantages of using Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the lack of a full understanding of its mechanism of action and its potential toxicity.
将来の方向性
There are several future directions for the study of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1). These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, future studies could focus on the potential toxicity of this compound and its effects on human cells and tissues.
In conclusion, Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a chemical compound that has shown potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in animal models. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) is a straightforward process that involves the reaction between butanoic acid and 4,5-dihydro-2-thiazolamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) has shown potential applications in the field of medicine. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has shown promise in the treatment of bacterial and fungal infections.
特性
CAS番号 |
171088-73-6 |
|---|---|
製品名 |
Butanoic acid, 4-((4-methylphenyl)amino)-4-oxo-, compd. with 4,5-dihydro-2-thiazolamine (1:1) |
分子式 |
C14H19N3O3S |
分子量 |
309.39 g/mol |
IUPAC名 |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChIキー |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
その他のCAS番号 |
171088-73-6 |
同義語 |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



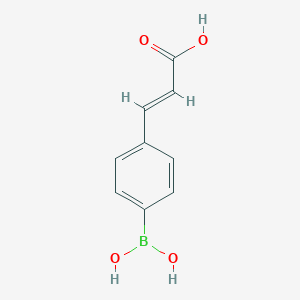
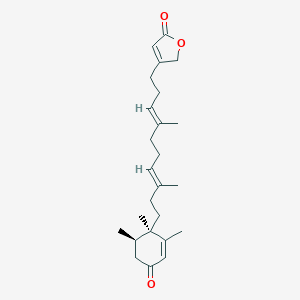
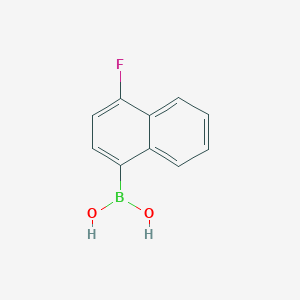
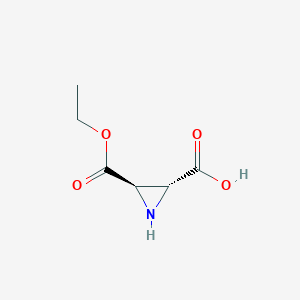
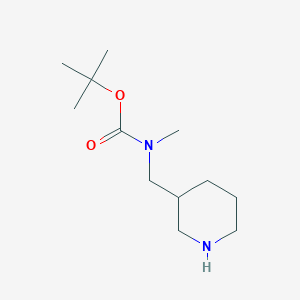
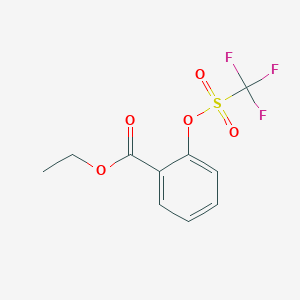
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
